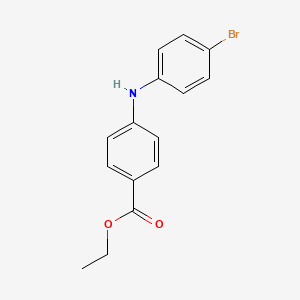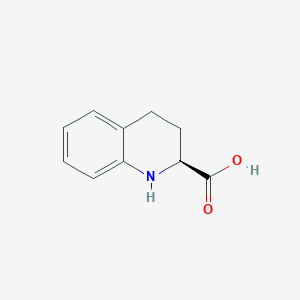
(S)-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid
Vue d'ensemble
Description
(S)-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid, also known as THQ, is a chemical compound that has been the subject of numerous scientific studies due to its potential applications in various fields of research. THQ is a bicyclic compound that contains a quinoline ring system and a carboxylic acid functional group. It is a chiral compound, meaning that it exists in two enantiomeric forms, (S)-THQ and (R)-THQ.
Mécanisme D'action
The mechanism of action of (S)-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid varies depending on its specific application. In medicinal chemistry, (S)-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid may act as an inhibitor of specific enzymes or as a modulator of cellular signaling pathways. In biochemistry, (S)-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid may affect protein structure and function by altering the conformation of amino acid residues. In neuroscience, (S)-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid may act as a neuroprotective agent by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
(S)-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid has been shown to have various biochemical and physiological effects in different experimental systems. In vitro studies have demonstrated that (S)-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid can inhibit the activity of specific enzymes, such as acetylcholinesterase and tyrosinase. (S)-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid has also been shown to modulate the activity of various signaling pathways, including the MAPK/ERK pathway and the NF-κB pathway. In vivo studies have demonstrated that (S)-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid can reduce oxidative stress and inflammation in animal models of neurodegenerative diseases and stroke.
Avantages Et Limitations Des Expériences En Laboratoire
(S)-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid has several advantages and limitations for use in laboratory experiments. One advantage is that it is a relatively small and simple compound, making it easy to synthesize and purify. Another advantage is that it has been extensively studied in various experimental systems, providing a wealth of information on its properties and effects. One limitation is that it is a chiral compound, meaning that its two enantiomers may have different properties and effects. Another limitation is that it may have limited solubility in certain solvents, which can affect its bioavailability and activity.
Orientations Futures
There are several future directions for research on (S)-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid. One direction is to investigate its potential as a drug candidate for the treatment of specific diseases, such as cancer and neurodegenerative disorders. Another direction is to study its effects on specific enzymes and signaling pathways in more detail, to better understand its mechanism of action. Additionally, future research could focus on developing new synthesis methods for (S)-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid and its derivatives, to improve their bioavailability and activity.
Applications De Recherche Scientifique
(S)-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid has been studied for its potential applications in various fields of research, including medicinal chemistry, biochemistry, and neuroscience. In medicinal chemistry, (S)-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, neurodegenerative disorders, and infectious diseases. In biochemistry, (S)-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid has been studied for its effects on enzyme activity and protein structure. In neuroscience, (S)-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid has been investigated for its potential as a neuroprotective agent and its ability to modulate neurotransmitter systems.
Propriétés
IUPAC Name |
(2S)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10(13)9-6-5-7-3-1-2-4-8(7)11-9/h1-4,9,11H,5-6H2,(H,12,13)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSJVTYVKQNOXPP-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2NC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2N[C@@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70512160 | |
| Record name | (2S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70512160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid | |
CAS RN |
92976-98-2 | |
| Record name | (2S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70512160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1601307.png)
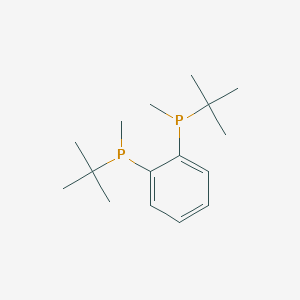

![[2-(Methoxymethyl)phenyl]methanol](/img/structure/B1601313.png)

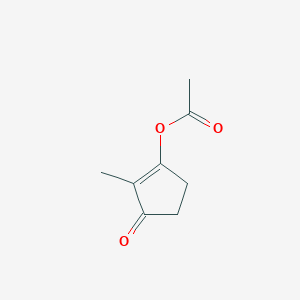
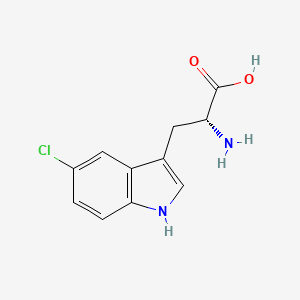

![(S)-tert-Butyl (1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)carbamate](/img/structure/B1601323.png)
![8-Bromo-11-ethyl-5,11-dihydro-6H-dipyrido[3,2-B:2',3'-E][1,4]diazepin-6-one](/img/structure/B1601324.png)
![8-(5-Bromopyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1601325.png)

